molecular formula C7H12F3NO2 B1526415 Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate CAS No. 1339406-54-0

Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate

Cat. No. B1526415
CAS RN: 1339406-54-0
M. Wt: 199.17 g/mol
InChI Key: OWMUFQWIZWUGKK-UHFFFAOYSA-N
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Description

“Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate” is a chemical compound with the CAS Number: 1339406-54-0 . It has a molecular weight of 199.17 g/mol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F3NO2/c1-13-6(12)2-4-11-5-3-7(8,9)10/h11H,2-5H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources .

Scientific Research Applications

Stereoselective Synthesis

Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a compound structurally similar to Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate, is utilized in the synthesis of orally active platelet fibrinogen receptor antagonists. An efficient stereoselective synthesis approach for such compounds involves hydrogenation of enantiomeric enamines followed by the removal of chiral auxiliaries under mild conditions (H. Zhong et al., 1999).

Chemical Reactions with Nucleophiles

Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates undergo reactions with mono- and difunctional nucleophiles, leading to the formation of various acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic compounds. Such reactions expand the toolkit for creating novel chemical entities for potential pharmacological applications (V. Sokolov & A. Aksinenko, 2010).

Polymorphism in Amino Alcohol Salts

Research into the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate shows the structural diversity and complexity these compounds can exhibit. Such studies are crucial for understanding the physicochemical properties that can influence their use in drug formulation and other applications (Nina Podjed & B. Modec, 2022).

Solvent Properties

Investigation into the solvent properties of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate provides insights into their applications as solvents in organic synthesis, including reactions involving this compound. Understanding these properties is essential for optimizing reaction conditions in synthetic chemistry (S. Carda‐Broch et al., 2003).

Electrolyte Additive in Lithium-Ion Batteries

The use of alkyl 3,3,3-trifluoropropanoate, including derivatives like methyl 3,3,3-trifluoropropanoate, as electrolyte additives in lithium-ion batteries demonstrates their potential in enhancing high-voltage cycling performance. This application underscores the versatility of this compound derivatives in material science and energy storage technologies (X. Zheng et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Mode of Action

It has been reported that dichloro(methyl)(3,3,3-trifluoropropyl)silane, a related compound, can activate the carboxy group and protect the α-amino group of amino acids . This suggests that Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. The compound’s potential to interact with amino acids suggests that it may influence protein synthesis or other amino acid-dependent processes.

Result of Action

Given its potential interaction with amino acids , it may influence processes dependent on these molecules, such as protein synthesis.

Biochemical Analysis

Biochemical Properties

Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as β-alanine . The nature of these interactions often involves the formation of ester bonds, which can influence the activity of the enzymes and the overall metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in the breakdown of amino acids, thereby affecting the overall metabolic flux . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways, while at high doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies have shown that high doses of this compound can lead to cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for amino acid metabolism . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can increase the levels of certain amino acids while decreasing the levels of others, thereby affecting the overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within cells can also be influenced by these interactions, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name

methyl 3-(3,3,3-trifluoropropylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-13-6(12)2-4-11-5-3-7(8,9)10/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMUFQWIZWUGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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